tert-butyl N-(5,5-difluorooxan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol It is characterized by the presence of a tert-butyl group, a difluorooxane ring, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorooxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate involves its interaction with specific molecular targets. The difluorooxane ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate: This compound has a piperidine ring instead of an oxane ring, which may result in different chemical and biological properties.
tert-Butyl N-(5,5-difluoropyrrolidin-3-yl)carbamate:
The uniqueness of this compound lies in its difluorooxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H17F2NO3 |
---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
tert-butyl N-(5,5-difluorooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-10(11,12)6-15-5-7/h7H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KZSQEZUPYNDFAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.